![molecular formula C13H19NO B3022145 (1R,2R)-2-(benzylamino)cyclohexanol CAS No. 40571-86-6](/img/structure/B3022145.png)
(1R,2R)-2-(benzylamino)cyclohexanol
Overview
Description
(1R,2R)-2-(Benzylamino)cyclohexanol, also known as BAC, is a chiral compound used in a variety of chemical reactions and applications. It is a secondary alcohol which is a derivative of cyclohexanol and is used as a chiral auxiliary in asymmetric synthesis. BAC has been used in a variety of research applications, such as drug development and catalytic asymmetric synthesis.
Scientific Research Applications
- (1R,2R)-2-(benzylamino)cyclohexanol is a chiral compound, meaning it has non-superimposable mirror images (enantiomers). Researchers use it as a chiral auxiliary or ligand in asymmetric synthesis reactions. Its stereochemistry allows for the selective formation of specific enantiomers, crucial in drug development and fine chemical synthesis .
- Recent studies have demonstrated the use of this compound in Rhodium(III)-catalyzed C–H functionalization reactions. For instance, it can couple with phenylhydrazines to form diverse 1H-indazoles via a [4+1] annulation process. This method provides a new route to prepare these heterocyclic compounds under mild conditions .
Asymmetric Synthesis and Chiral Ligands
Rhodium-Catalyzed C–H Functionalization
Mechanism of Action
Mode of Action
It has been reported that the compound is used as a chiral auxiliary for pd (ii)-assisted chiral tandem alkylation and carbonylative coupling reactions . This suggests that the compound may interact with its targets to facilitate these reactions, leading to changes in the chemical structure of the target molecules.
Biochemical Pathways
The compound’s role in chiral tandem alkylation and carbonylative coupling reactions suggests that it may be involved in pathways related to these reactions . The downstream effects of these pathways are currently unknown and require further investigation.
Result of Action
Given its role in chiral tandem alkylation and carbonylative coupling reactions , it is possible that the compound may induce changes in the chemical structure of target molecules, potentially altering their function.
properties
IUPAC Name |
(1R,2R)-2-(benzylamino)cyclohexan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c15-13-9-5-4-8-12(13)14-10-11-6-2-1-3-7-11/h1-3,6-7,12-15H,4-5,8-10H2/t12-,13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJNCYFUGUYIMEQ-CHWSQXEVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NCC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)NCC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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